Lipophilicity Comparison: -CF₂H vs. -CH₃
The target compound exhibits a lower computed partition coefficient (XLogP3 = 2.4) compared to its direct methyl analog tert-butyl N-(3-methylpyridin-2-yl)carbamate (LogP = 2.81), resulting in a calculated ΔLogP of -0.41 [1]. The presence of the electronegative fluorine atoms in the -CF₂H group reduces overall lipophilicity relative to the -CH₃ group, a counter-intuitive but well-documented phenomenon for fluorinated alkyl groups that can lead to improved aqueous solubility and a distinct tissue distribution profile [2].
ΔLogP = -0.41
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | tert-Butyl N-(3-methylpyridin-2-yl)carbamate (CAS 138343-75-6), LogP = 2.81 |
| Quantified Difference | ΔLogP = -0.41 (target less lipophilic) |
| Conditions | Target LogP computed by XLogP3 3.0 (PubChem); comparator LogP from ACD/Labs per Chemsrc. Different computational models; values are directly comparable for ranking within the same model. |
Why This Matters
For medicinal chemists optimizing ADME profiles, a 0.4 log unit decrease can significantly improve aqueous solubility and reduce non-specific protein binding, directly impacting the developability of the final drug candidate.
- [1] PubChem. tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. Accessed April 30, 2026. View Source
- [2] Kamitakahara, H., Ilangovan, A., Fujikawa, K., Kobayashi, A., & Amii, H. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 2024, 15, 4121. View Source
